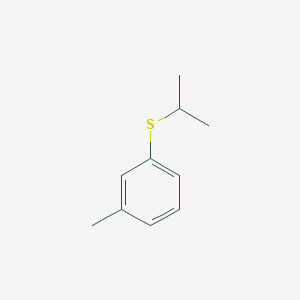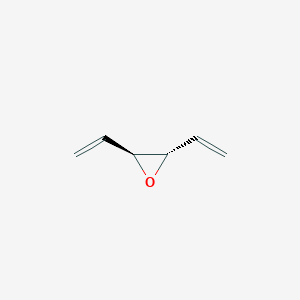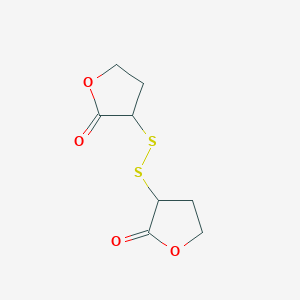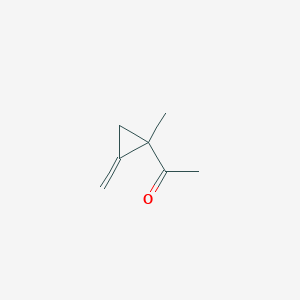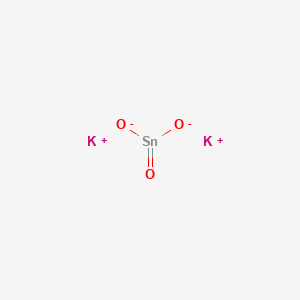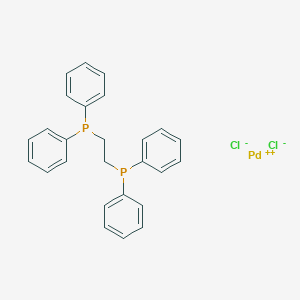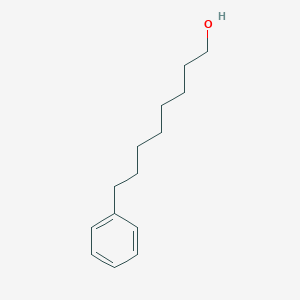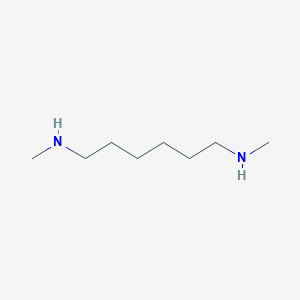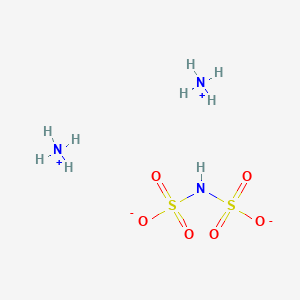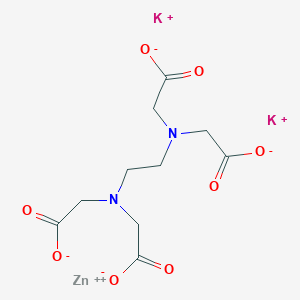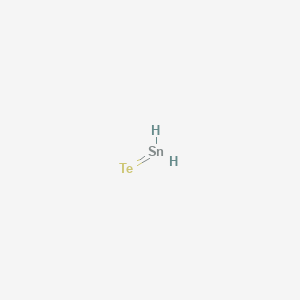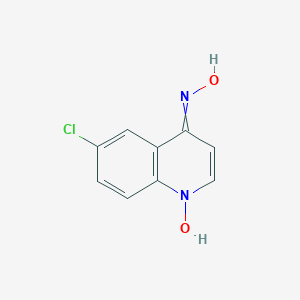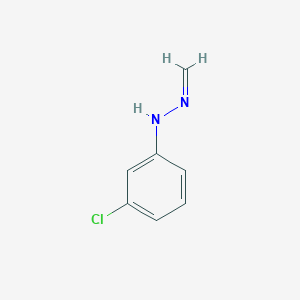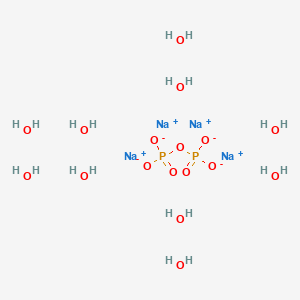![molecular formula C16H18N6O4S B078800 2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-28-1](/img/structure/B78800.png)
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of the P2X7 receptor, which plays a crucial role in the immune system and is involved in various physiological and pathological processes.
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in the immune response. P2X7 receptor antagonist works by blocking the activation of the receptor, thereby reducing the release of pro-inflammatory cytokines and suppressing the immune response. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Effets Biochimiques Et Physiologiques
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α, thereby suppressing the immune response and reducing inflammation. In addition, P2X7 receptor antagonist has also been shown to have analgesic effects, as it reduces the release of substance P, a key mediator of pain. Moreover, P2X7 receptor antagonist has been shown to have neuroprotective effects, as it reduces the release of glutamate, a key mediator of neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of P2X7 receptor antagonist is its high potency and selectivity, which makes it suitable for various research applications. Moreover, P2X7 receptor antagonist has been extensively studied and validated in various in vitro and in vivo models, making it a reliable tool for scientific research. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which may affect the interpretation of experimental results. Therefore, careful experimental design and validation are required to ensure the specificity and reliability of the results.
Orientations Futures
There are various future directions for the research and development of P2X7 receptor antagonist. One of the potential applications of P2X7 receptor antagonist is in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and psoriasis. Moreover, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells. Furthermore, the development of more potent and selective P2X7 receptor antagonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
Méthodes De Synthèse
The synthesis of P2X7 receptor antagonist involves multiple steps, starting with the reaction of 2,6-dichloropurine with 2-(pyridin-2-ylmethylsulfanyl)ethanamine to form 2-chloro-6-(pyridin-2-ylmethylsulfanyl)purine. This intermediate is then reacted with 5-(hydroxymethyl)oxolane-3,4-diol to obtain the final product, P2X7 receptor antagonist. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
P2X7 receptor antagonist has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propriétés
Numéro CAS |
13153-28-1 |
|---|---|
Nom du produit |
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Formule moléculaire |
C16H18N6O4S |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O4S/c17-16-20-13-10(14(21-16)27-6-8-3-1-2-4-18-8)19-7-22(13)15-12(25)11(24)9(5-23)26-15/h1-4,7,9,11-12,15,23-25H,5-6H2,(H2,17,20,21) |
Clé InChI |
HXUKVSGGBZUOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
SMILES canonique |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Autres numéros CAS |
13153-28-1 |
Synonymes |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl) oxolane-3,4-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



